(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide is an organic compound characterized by the presence of cyano, methoxyphenyl, and nitrophenyl groups attached to an acrylamide backbone
Preparation Methods
The synthesis of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with 3-nitroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired acrylamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction .
Chemical Reactions Analysis
(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitrophenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
Similar compounds to (Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)acrylamide include:
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound shares the methoxyphenyl group but differs in the presence of a methylphenyl group instead of a nitrophenyl group.
(2E)-3-(4-methoxyphenyl)-2-methyl-2-propenoic acid: Similar in structure but with a methyl group instead of a cyano group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-16-7-5-12(6-8-16)9-13(11-18)17(21)19-14-3-2-4-15(10-14)20(22)23/h2-10H,1H3,(H,19,21)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTSPHXSWQDRHM-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.